molecular formula C22H22N2O6 B12985036 Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate

Cat. No.: B12985036
M. Wt: 410.4 g/mol
InChI Key: ZSYNCZWHVYKZKE-LFIBNONCSA-N
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Description

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, methoxy groups, and an ethyl ester, making it a subject of interest for researchers.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetic ester in the presence of a base. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoate

InChI

InChI=1S/C22H22N2O6/c1-4-29-22(26)16(13-23)11-15-9-10-19(20(12-15)28-3)30-14-21(25)24-17-7-5-6-8-18(17)27-2/h5-12H,4,14H2,1-3H3,(H,24,25)/b16-11+

InChI Key

ZSYNCZWHVYKZKE-LFIBNONCSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)OC)C#N

Origin of Product

United States

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